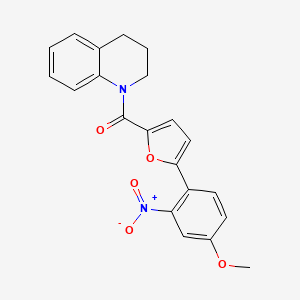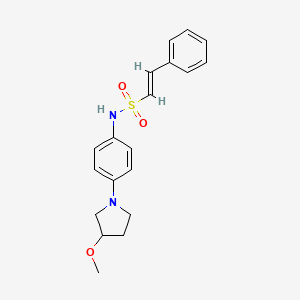
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful for photodynamic therapy, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antagonistic Activity in Endothelin Receptors : Yuyama et al. (2003) characterized YM598, a novel endothelin ETA receptor antagonist synthesized by modifying a non-selective antagonist, bosentan. YM598 demonstrated superior antagonistic activity and selectivity for endothelin ETA receptors, which could be beneficial in treating conditions like hypertension or heart failure (Yuyama et al., 2003).
Photosensitizing Abilities for Photocatalytic Applications : Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. They found that this compound has suitable photosensitizing abilities for photocatalytic applications, highlighting its potential in environmental and industrial processes (Öncül, Öztürk, & Pişkin, 2021).
Cognitive Enhancing Properties : Hirst et al. (2006) explored SB-399885, a 5-HT6 receptor antagonist with cognitive enhancing properties. This compound showed potential for therapeutic use in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Prevention of Cerebral Vasospasm : Zuccarello et al. (1996) investigated the effectiveness of oral endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. This finding suggests potential therapeutic applications for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Necrosis Signaling Mediation : Sun et al. (2012) identified a small molecule that specifically blocks necrosis downstream of RIP3 activation. This molecule, referred to as necrosulfonamide, targets the mixed lineage kinase domain-like protein (MLKL), implicating it as a key mediator of necrosis signaling (Sun et al., 2012).
Influence on Molecular Conformation and Crystal Structure : De Castro et al. (2013) studied the structures of two arylsulfonamide para-alkoxychalcones, revealing how the inclusion of a methylene group affects their conformation and crystal structure. This finding is important for understanding the properties and potential applications of these compounds (De Castro et al., 2013).
Mecanismo De Acción
Target of Action
Related compounds have been found to target the p2y12 receptor , which plays a crucial role in platelet aggregation and is a common target for antiplatelet agents .
Mode of Action
Similar compounds have been reported to act as antagonists of the p2y12 receptor . Antagonists prevent the receptor from activating, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
P2y12 receptor antagonists generally inhibit the adp-induced activation of the gpiib/iiia receptor pathway, which is involved in platelet aggregation .
Pharmacokinetics
Related compounds have been reported to have low in vivo clearance in rat and dog models . The bioavailability of these compounds was low, leading to the development of prodrugs .
Result of Action
P2y12 receptor antagonists, in general, inhibit platelet aggregation, reducing the risk of thrombus formation .
Propiedades
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19-11-13-21(15-19)18-9-7-17(8-10-18)20-25(22,23)14-12-16-5-3-2-4-6-16/h2-10,12,14,19-20H,11,13,15H2,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHNNVXYDSWZTN-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine](/img/structure/B2492344.png)
![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2492349.png)
![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)
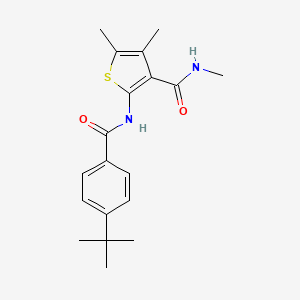
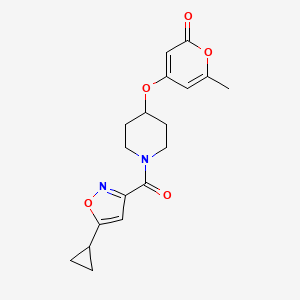
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
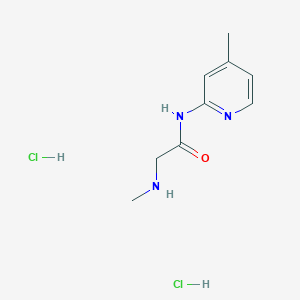
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)
![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)
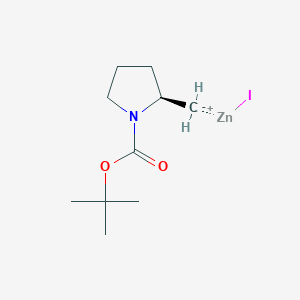
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2492363.png)
